N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Description

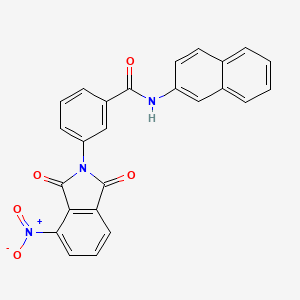

N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a benzamide derivative featuring a naphthalen-2-yl group attached to the amide nitrogen and a 4-nitro-substituted isoindole-1,3-dione moiety at the 3-position of the benzamide core. This compound is structurally distinct due to its fused aromatic systems (naphthalene and benzamide) and the nitro-functionalized isoindole-dione, which may confer unique pharmacological or physicochemical properties compared to analogs.

Properties

Molecular Formula |

C25H15N3O5 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

N-naphthalen-2-yl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide |

InChI |

InChI=1S/C25H15N3O5/c29-23(26-18-12-11-15-5-1-2-6-16(15)13-18)17-7-3-8-19(14-17)27-24(30)20-9-4-10-21(28(32)33)22(20)25(27)31/h1-14H,(H,26,29) |

InChI Key |

MQURNXSKGCNHBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-2-YL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group into the aromatic ring.

Amidation: Formation of the benzamide moiety through the reaction of an amine with a carboxylic acid derivative.

Cyclization: Formation of the isoindole ring through intramolecular reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-2-YL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Use of halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for drug development.

Industry: Use in the production of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-2-YL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Isoindole-Dione Moieties

Several compounds share the isoindole-1,3-dione scaffold but differ in substituents and biological targets:

| Compound | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-isoindol-2-yl)benzamide | 4-nitro-isoindole-dione; naphthalen-2-yl benzamide | Not explicitly reported in evidence (structural focus) | [11, 12] |

| CPPHA (N-[4-chloro-2-[(1,3-dioxo-isoindol-2-yl)methyl]phenyl]-2-HBA) | Chlorophenyl; hydroxybenzamide; isoindole-dione methyl linker | Positive allosteric modulator of mGlu5 receptors (EC50 ~1.2 µM) | [7, 8] |

| 4-(1,3-dioxo-isoindol-2-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Sulfonamide core; 5-methylisoxazole substituent | Anticancer candidate (synthesis focus; no explicit activity data) | [9] |

| C1–C6 nitrate esters (e.g., C3: 3-(isoindol-2-yl)benzyl nitrate) | Isoindole-dione linked to nitrate esters | Lower genotoxicity than hydroxyurea (HU) in sickle cell disease models (MNRET <6/1000) | [1] |

Key Observations :

- Substituent Effects: The nitro group in the target compound may enhance electron deficiency, improving interactions with electron-rich binding sites compared to non-nitro analogs like CPPHA.

- Biological Targets : While CPPHA modulates mGlu5 receptors, the target compound’s naphthalene group may favor interactions with hydrophobic pockets in distinct targets (e.g., kinases or nuclear receptors).

- Safety Profiles: Compounds with isoindole-dione-nitrate esters (C1–C6) exhibit lower genotoxicity than HU, suggesting nitro-isoindole derivatives may balance efficacy and safety .

Pharmacological and Physicochemical Comparisons

Genotoxicity:

- Hydroxyurea (HU) induces micronucleated reticulocytes (MNRET) up to 33.7/1000 cells at 100 mg/kg, while isoindole-dione derivatives (C1–C6) show MNRET <6/1000, indicating superior safety .

Receptor Modulation :

- CPPHA potentiates mGlu5 with EC50 ~1.2 µM, attributed to its hydroxybenzamide and chlorophenyl groups . The target compound’s nitro and naphthyl groups may alter potency or selectivity.

Solubility and Stability :

- Sulfonamide derivatives (e.g., 3b in [9]) exhibit higher solubility due to polar sulfonamide groups, whereas the target compound’s naphthalene and benzamide backbone may reduce aqueous solubility but enhance membrane permeability.

Biological Activity

N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of this compound involves multiple steps that typically include:

- Formation of the Isoindole Derivative : The reaction of naphthalene derivatives with isoindole precursors under specific conditions.

- Nitro Group Introduction : The incorporation of a nitro group into the benzamide structure through nitration processes.

- Final Coupling Reaction : The final step involves coupling the naphthalene and isoindole moieties to form the desired benzamide structure.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, a study on related hydroxy-substituted compounds demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that nitro-substituted benzamides can inhibit nitric oxide production in macrophages, indicating anti-inflammatory properties. For example, compounds with similar structures have been reported to significantly reduce pro-inflammatory cytokines (IL-1β and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that this compound may also possess anti-inflammatory effects.

Anticancer Activity

Emerging evidence points towards the anticancer potential of benzamide derivatives. A study highlighted that certain nitro-substituted benzamides displayed cytotoxic effects against various cancer cell lines. Mechanistic studies revealed that these compounds could induce apoptosis through the activation of caspase pathways .

Case Studies

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)benzamide with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammation and cancer progression, providing a rationale for its observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.